REACTION_SMILES
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[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH3:16][N:17]([CH:18]=[O:19])[CH3:20].[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[CH3:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[F:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7][cH:8][s:9]2)[cH:10]1>>[F:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7][c:8]([CH:18]=[O:19])[s:9]2)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2scnc2c1
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Name
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Type
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product
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Smiles
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O=Cc1nc2cc(F)ccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |